

Application Notes and Protocols for 2,4-Dichlorothiazole in Organic Synthesis

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Compound of Interest

Compound Name: 2,4-Dichlorothiazole

Cat. No.: B1313550

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Introduction

2,4-Dichlorothiazole is a versatile heterocyclic building block in organic synthesis, offering two reactive sites for functionalization. The presence of two chlorine atoms at the C2 and C4 positions allows for selective and sequential reactions, making it a valuable scaffold for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the thiazole ring and the chlorine substituents activates the molecule for various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These application notes provide an overview of the synthetic utility of **2,4-dichlorothiazole** and detailed protocols for its key reactions.

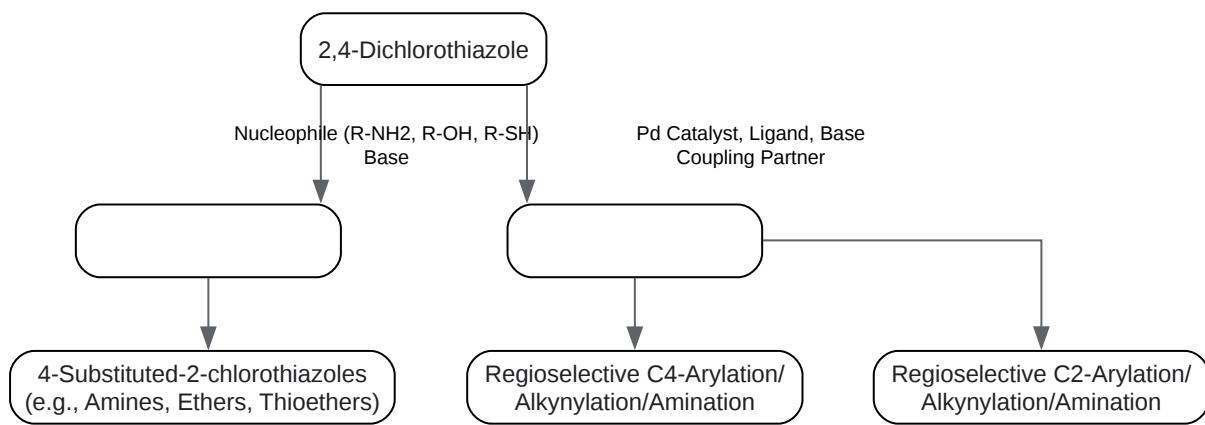
Reactivity Profile

The reactivity of **2,4-dichlorothiazole** is governed by the electronic properties of the thiazole ring and the differential reactivity of the two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack in SNAr reactions due to greater activation by the ring nitrogen. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C2 and C4 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Key Applications and Reactions

2,4-Dichlorothiazole serves as a precursor for a variety of functionalized thiazole derivatives with potential biological activity. Notable applications include its use in the synthesis of chalcones with antitubercular and antiproliferative properties. The primary transformations involving **2,4-dichlorothiazole** are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

A general workflow for the functionalization of **2,4-dichlorothiazole** is depicted below:



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Caption: General reaction pathways for the functionalization of **2,4-dichlorothiazole**.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on **2,4-dichlorothiazole** allow for the introduction of a variety of nucleophiles, primarily at the C4 position.

Amination

The reaction with primary and secondary amines typically proceeds regioselectively at the C4 position to yield 4-amino-2-chlorothiazole derivatives. These products can be valuable intermediates for further elaboration.

Experimental Protocol: Synthesis of 4-Amino-2-chlorothiazole Derivatives

- Reaction Setup: To a solution of **2,4-dichlorothiazole** (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or dioxane; 5 mL) in a sealed tube, add the desired primary or secondary amine (1.1-1.5 mmol) and a base (e.g., K₂CO₃, Et₃N; 2.0-3.0 mmol).
- Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chlorothiazole derivative.

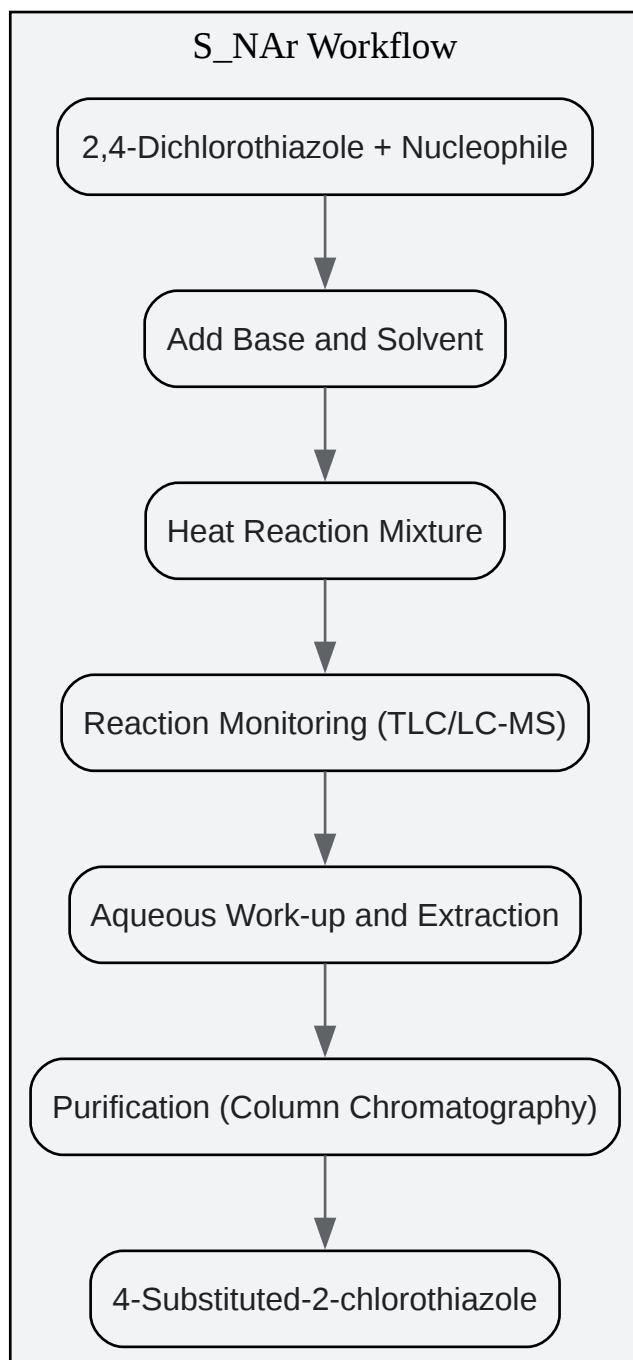
Nucleophile (Amine)	Product	Reaction Conditions	Yield (%)
Aniline	2-Chloro-N-phenylthiazol-4-amine	EtOH, 80 °C, 12 h	75-85
Morpholine	4-(2-Chlorothiazol-4-yl)morpholine	DMF, 100 °C, 8 h	80-90
Piperidine	4-(2-Chlorothiazol-4-yl)piperidine	Dioxane, 110 °C, 6 h	85-95

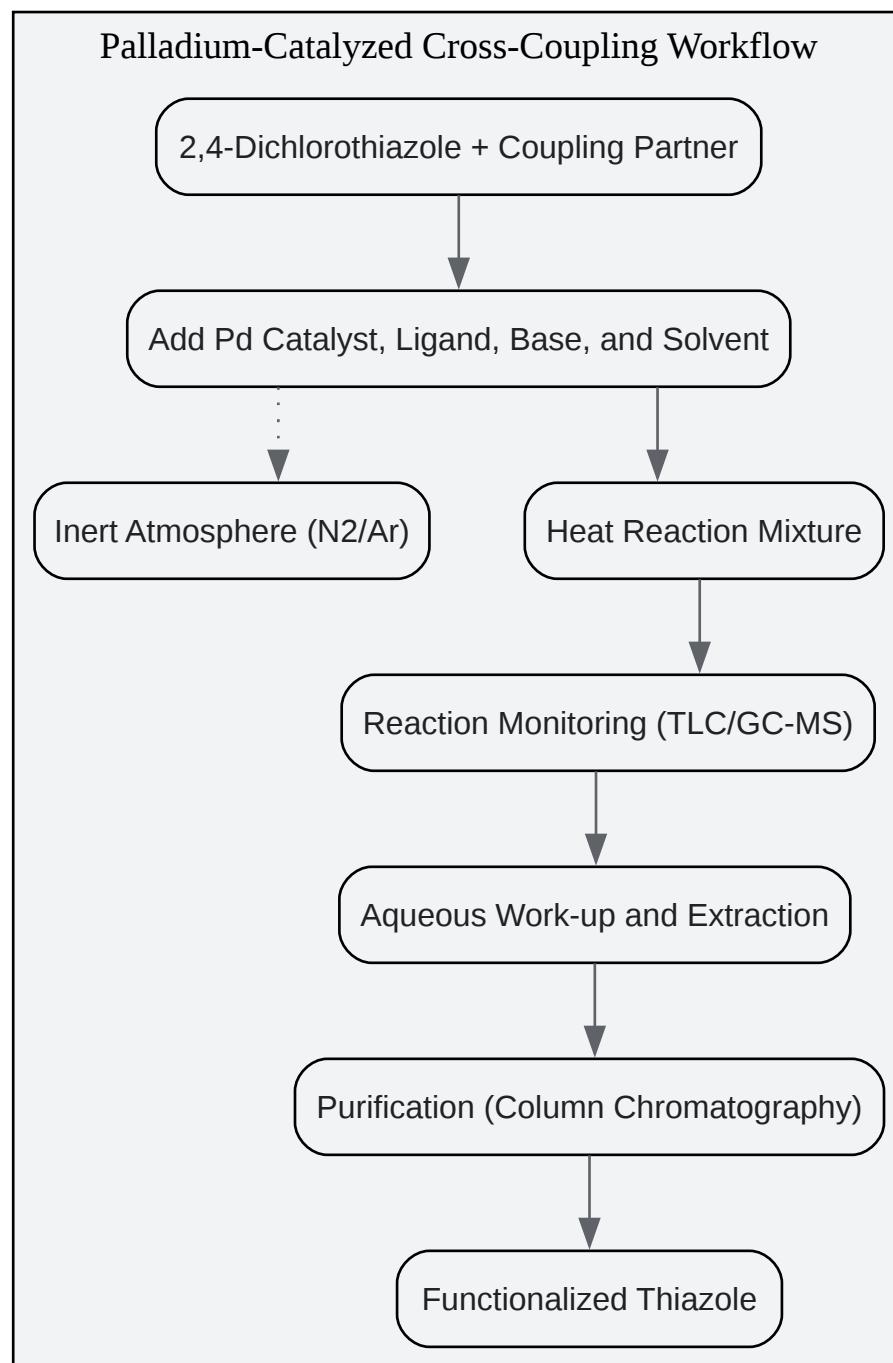
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Reactions with Other Nucleophiles (Thiols and Alkoxides)

Similar to amination, thiols and alkoxides can displace the chlorine at the C4 position. The reaction with thiols is typically carried out in the presence of a base to generate the more

nucleophilic thiolate anion.





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